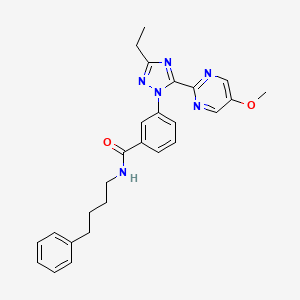

Myoferlin inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H28N6O2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |

InChI Key |

AASLOEMOCBUITM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Myoferlin: A Promising Therapeutic Target in Pancreatic Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The aggressive nature of PDAC is attributed to its late diagnosis and profound resistance to conventional therapies. Consequently, there is an urgent need to identify and validate novel therapeutic targets to improve patient outcomes. Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a key player in pancreatic cancer progression. This whitepaper provides a comprehensive technical overview of myoferlin's role in pancreatic cancer, consolidating current research on its expression, oncogenic functions, and associated signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to equip researchers and drug development professionals with the foundational knowledge to explore myoferlin as a therapeutic target in pancreatic cancer.

Introduction

Myoferlin is a 230 kDa type II transmembrane protein characterized by multiple C2 domains, which are crucial for calcium-dependent membrane fusion and repair processes.[1] While its physiological role is well-documented in muscle development and repair, emerging evidence has implicated myoferlin in the pathophysiology of various cancers, including pancreatic cancer.[2][3] In PDAC, myoferlin is significantly overexpressed and its elevated levels are correlated with poor patient prognosis.[4][5] Functionally, myoferlin contributes to several hallmarks of cancer, including enhanced cell proliferation, migration, invasion, angiogenesis, and metabolic reprogramming.[1][4][6] This guide will delve into the technical details of myoferlin's involvement in pancreatic cancer, providing a robust resource for the scientific community.

Quantitative Data on Myoferlin in Pancreatic Cancer

The upregulation of myoferlin in pancreatic cancer is a consistent finding across multiple studies. This section summarizes the key quantitative data supporting the rationale for targeting myoferlin.

Table 1: Myoferlin mRNA Expression in Pancreatic Cancer Tissues vs. Normal Tissues

| Dataset | Fold Change | p-value | Reference |

| Segara Pancreas | 7.026 | 2.49E-06 | [3] |

| Iacobuzio-Donahue Pancreas | 5.898 | 2.80E-04 | [3] |

| Badea Pancreas | 5.159 | 1.67E-15 | [3] |

| Pei Pancreas | 2.980 | 1.70E-05 | [3] |

| Grutzmann Pancreas | 2.647 | 3.00E-03 | [3] |

This table presents data from the Oncomine database, showcasing the significant overexpression of myoferlin mRNA in pancreatic ductal adenocarcinoma compared to normal pancreatic tissue across various independent studies.

Table 2: Myoferlin Expression in Pancreatic Cancer Cell Lines

| Cell Line | Subtype | Relative Myoferlin Expression (vs. MiaPaCa-2) | Reference |

| BxPC-3 | Lipogenic | High (>2.5-fold) | [4] |

| Panc-1 | Lipogenic | High (>2.5-fold) | [4] |

| HPAF-2 | Lipogenic | High (>2.5-fold) | [4] |

| PaTu8988T | Glycolytic | Low | [4] |

| MiaPaCa-2 | Glycolytic | Low (baseline) | [4] |

This table illustrates the differential expression of myoferlin in various pancreatic cancer cell lines, with higher expression observed in cell lines characterized by a lipogenic metabolic phenotype.

Table 3: Functional Consequences of Myoferlin Knockdown in Pancreatic Cancer Cells

| Pancreatic Cancer Cell Line | Assay | Effect of Myoferlin Knockdown | Quantitative Change | Reference |

| BxPC-3 | 2D Cell Migration (Scratch Assay) | Reduced Migration | ~2-fold reduction | [1] |

| Panc-1 | 2D Cell Migration (Scratch Assay) | Reduced Migration | ~3-fold reduction | [1] |

| BxPC-3 | 3D Cell Migration (Boyden Chamber) | Reduced Migration | Significant reduction | [1] |

| Panc-1 | 3D Cell Migration (Boyden Chamber) | Reduced Migration | Significant reduction | [1] |

| BxPC-3 | In Vitro Cell Proliferation | Inhibited Proliferation | Significant inhibition | [6] |

| BxPC-3 | In Vivo Tumor Volume (Chick Chorioallantoic Membrane Assay) | Reduced Tumor Volume | Significant reduction | [6] |

| Panc-1 | ATP Production | Decreased ATP Production | Significant decrease | [4] |

This table summarizes the phenotypic effects of reducing myoferlin expression in pancreatic cancer cells, demonstrating its critical role in migration, proliferation, and energy metabolism.

Key Signaling Pathways Involving Myoferlin

Myoferlin exerts its pro-oncogenic functions by modulating several critical signaling pathways. The following diagrams illustrate these complex interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study myoferlin's function in pancreatic cancer.

siRNA-mediated Knockdown of Myoferlin

This protocol describes the transient knockdown of myoferlin expression in pancreatic cancer cell lines using small interfering RNA (siRNA).

Materials:

-

Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

Myoferlin-specific siRNA and non-targeting control siRNA (20 µM stocks)

-

6-well plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed pancreatic cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Preparation:

-

For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

-

In a separate tube, dilute 1.5 µL of the 20 µM siRNA stock (final concentration 30 nM) in 100 µL of Opti-MEM.

-

Combine the diluted siRNA with the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the cells and replace with 800 µL of fresh, antibiotic-free complete growth medium.

-

Add the 200 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.

-

Validation of Knockdown: Assess myoferlin protein levels by Western blot analysis to confirm knockdown efficiency.

Western Blot Analysis of Myoferlin

This protocol details the detection of myoferlin protein levels in cell lysates.

Materials:

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (6% or gradient gels are suitable for the large size of myoferlin)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-myoferlin

-

Loading control primary antibody: anti-GAPDH or anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-myoferlin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody or run a parallel gel.

Immunohistochemistry (IHC) for Myoferlin in Pancreatic Tissue

This protocol outlines the staining of myoferlin in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.

Materials:

-

FFPE pancreatic tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-myoferlin

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Peroxidase Blocking: Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.

-

Blocking: Block non-specific binding by incubating the slides in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the slides with the primary anti-myoferlin antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the slides with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash the slides and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Chromogenic Detection: Wash the slides and apply DAB substrate until the desired brown color develops.

-

Counterstaining: Counterstain the slides with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Imaging: Analyze the slides under a light microscope.

Scratch Wound Healing Assay

This assay assesses 2D cell migration.

Materials:

-

Pancreatic cancer cells

-

24-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.

-

Creating the Scratch: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Incubation: Add fresh medium (serum-free or low-serum to minimize proliferation) and incubate the plate.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Boyden Chamber Invasion Assay

This assay measures the invasive capacity of cells through an extracellular matrix.

Materials:

-

Boyden chamber inserts with an 8 µm pore size membrane

-

24-well companion plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete medium (chemoattractant)

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Coating the Inserts: Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Removal of Non-invasive Cells: Carefully remove the non-invaded cells from the top of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Therapeutic Implications and Future Directions

The consistent overexpression of myoferlin in pancreatic cancer and its multifaceted role in promoting tumor progression make it an attractive therapeutic target.[2] Several preclinical studies have demonstrated that the inhibition of myoferlin, either through genetic knockdown or pharmacological means, can impede tumor growth and metastasis.[7][8]

Pharmacological targeting of myoferlin is an active area of research. Small molecule inhibitors that bind to the C2D domain of myoferlin have shown promise in selectively inhibiting the proliferation and migration of cancer cells.[9] Furthermore, targeting myoferlin has been shown to sensitize pancreatic cancer cells to ferroptosis, a form of iron-dependent cell death, opening up new avenues for combination therapies.[2][8]

Future research should focus on:

-

The development of more potent and specific myoferlin inhibitors.

-

Elucidating the precise molecular mechanisms by which myoferlin regulates key signaling pathways in pancreatic cancer.

-

Investigating the role of myoferlin in the tumor microenvironment, particularly its function in cancer-associated fibroblasts (CAFs) and immune cells.[7][10]

-

Conducting in vivo studies in relevant animal models to validate the therapeutic potential of targeting myoferlin.

-

Identifying biomarkers to select patients who are most likely to respond to myoferlin-targeted therapies.

Conclusion

Myoferlin is a critical driver of pancreatic cancer aggressiveness, influencing a wide array of cellular processes from proliferation and migration to metabolic reprogramming and angiogenesis. Its high expression in tumor tissues and correlation with poor clinical outcomes underscore its potential as a valuable therapeutic target. This technical guide provides a solid foundation of quantitative data and detailed experimental protocols to facilitate further research into the biology of myoferlin and the development of novel anti-cancer strategies targeting this promising oncoprotein.

References

- 1. Myoferlin Contributes to the Metastatic Phenotype of Pancreatic Cancer Cells by Enhancing Their Migratory Capacity through the Control of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Analysis of Myoferlin in Human Pancreatic Cancer via Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. explore.lib.uliege.be [explore.lib.uliege.be]

- 7. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts | The EMBO Journal [link.springer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting myoferlin in ER/Golgi vesicle trafficking reprograms pancreatic cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Basis of Myoferlin Inhibitor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction to Myoferlin

Myoferlin (MYOF) is a large, complex protein belonging to the ferlin family, which is characterized by the presence of multiple C2 domains.[1][2] These proteins are involved in various cellular processes related to membrane dynamics, such as membrane repair, vesicle trafficking, and cell signaling.[1] Myoferlin is a type II transmembrane protein, with a significant portion of the protein, including its seven C2 domains (C2A-C2G), located in the cytoplasm.[2][3]

Overexpression of myoferlin has been implicated in the progression of several cancers, including breast, pancreatic, and colorectal cancer, where it is associated with increased tumor growth, metastasis, and resistance to therapy.[1] This oncogenic role has made myoferlin an attractive target for the development of novel cancer therapeutics.[1][4][5]

Myoferlin Inhibitors

Several small molecule inhibitors targeting myoferlin have been developed and characterized. These inhibitors primarily target the C2D domain of myoferlin, which appears to be crucial for its function in cancer progression.[6][7][8]

-

Myoferlin inhibitor 1: This compound binds to the MYOF-C2D protein with a dissociation constant (KD) of 0.094 μM.[6] It has demonstrated potent anti-invasion and anti-migration activities in pancreatic cancer cells.[6]

-

WJ460: Identified as a direct inhibitor of myoferlin, WJ460 shows anti-metastatic activity in the nanomolar range in breast cancer cells.[9][10][11] It also binds to the C2D domain of myoferlin.[7]

-

YQ456: A novel small molecule inhibitor with high binding affinity to the MYOF-C2D domain (KD = 37 nM).[4][5] YQ456 has shown excellent anti-invasion capabilities and disrupts several vesicle trafficking processes.[4][5]

-

HJ445A: An optimized inhibitor derived from another lead compound, HJ445A, binds to the MYOF-C2D domain with a KD of 0.17 μM and exhibits potent anti-proliferative and anti-migration effects in gastric cancer cells.[8]

Structural Basis of Inhibitor Binding

Currently, there is no publicly available high-resolution crystal or cryo-EM structure of myoferlin in complex with any of its inhibitors. However, the available data consistently points to the C2D domain as the primary binding site for these small molecules.[6][7][8]

The C2 domains are known to be involved in calcium-dependent phospholipid binding and protein-protein interactions.[12] The binding of inhibitors to the C2D domain likely interferes with these interactions, thereby disrupting the downstream signaling pathways regulated by myoferlin. Molecular docking studies have been performed for some inhibitors, such as the 1,5-diaryl-1,2,4-triazole derivatives, to model their interaction with the MYOF-C2D domain.[13] These computational models suggest that the inhibitors fit into a pocket within the C2D domain, but experimental structural verification is still needed.

Quantitative Data on Myoferlin Inhibitor Binding

The following tables summarize the available quantitative data for the binding of various inhibitors to myoferlin.

Table 1: Binding Affinity of Myoferlin Inhibitors

| Inhibitor | Target Domain | Method | Dissociation Constant (KD) | Reference |

| This compound | MYOF-C2D | Not Specified | 0.094 µM | [6] |

| YQ456 | MYOF-C2D | SPR | 37 nM | [4] |

| YQ456 | MYOF-C2D | BLI | Not Specified | [4] |

| HJ445A | MYOF-C2D | Not Specified | 0.17 µM | [8] |

Table 2: In Vitro Efficacy of Myoferlin Inhibitors

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| WJ460 | MDA-MB-231 (Breast Cancer) | Collagen Invasion | 43.37 nM | [9] |

| WJ460 | BT549 (Breast Cancer) | Collagen Invasion | 36.40 nM | [9] |

| YQ456 | Not Specified | Anti-invasion | 110 nM | [4] |

| This compound | PANC1 (Pancreatic Cancer) | Invasion | 0.12 µM | [6] |

| HJ445A | MGC803 (Gastric Cancer) | Proliferation | 0.16 µM | [8] |

| HJ445A | MKN45 (Gastric Cancer) | Proliferation | 0.14 µM | [8] |

Experimental Protocols

Biolayer Interferometry (BLI) for Protein-Small Molecule Interaction

Biolayer interferometry is a label-free technique used to measure real-time biomolecular interactions.[14][15][16][17]

Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[16]

General Protocol:

-

Protein Immobilization:

-

The purified MYOF-C2D domain is biotinylated.

-

Streptavidin-coated biosensor tips are hydrated in the assay buffer.

-

The biotinylated MYOF-C2D is loaded onto the streptavidin biosensors to a specific response level.[15]

-

-

Baseline:

-

The biosensors with the immobilized protein are dipped into wells containing assay buffer to establish a stable baseline.[14]

-

-

Association:

-

The biosensors are then moved to wells containing serial dilutions of the small molecule inhibitor (e.g., YQ456) in the assay buffer.

-

The binding of the inhibitor to the immobilized MYOF-C2D results in an increase in the optical thickness at the biosensor tip, which is recorded in real-time.[15]

-

-

Dissociation:

-

After the association phase, the biosensors are moved back to wells containing only the assay buffer.

-

The dissociation of the inhibitor from the MYOF-C2D is monitored as a decrease in the interference signal.[15]

-

-

Data Analysis:

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[4]

-

Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners from a cell lysate.[18][19][20][21]

Principle: An antibody specific to a target protein is used to pull down the entire protein complex from a cell extract. The presence of other proteins in the complex is then detected, typically by Western blotting.[18][21]

General Protocol:

-

Cell Lysis:

-

Cells are harvested and lysed using a gentle lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to maintain protein-protein interactions. Protease and phosphatase inhibitors are added to prevent degradation and dephosphorylation.[19]

-

-

Pre-clearing (Optional):

-

The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.[21]

-

-

Immunoprecipitation:

-

The pre-cleared lysate is incubated with an antibody specific for the bait protein (e.g., anti-Myoferlin antibody) to allow the formation of antigen-antibody complexes.

-

Protein A/G beads are then added to capture these complexes.[18]

-

-

Washing:

-

The beads with the bound immune complexes are washed several times with lysis buffer to remove non-specifically bound proteins.[21]

-

-

Elution:

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[21]

-

-

Detection:

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting protein (e.g., anti-PINCH-1).[22]

-

Visualizations

Myoferlin Signaling Pathways

Myoferlin is implicated in several signaling pathways that are crucial for cancer progression, including the EGFR and TGF-β pathways.

Caption: Myoferlin's role in EGFR and TGF-β signaling pathways.

Experimental Workflow for Inhibitor Binding Analysis

The following diagram illustrates a typical workflow for identifying and characterizing a Myoferlin inhibitor.

Caption: Workflow for Myoferlin inhibitor identification and characterization.

References

- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The C2 Domains of Otoferlin, Dysferlin, and Myoferlin Alter the Packing of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 1,5-diaryl-1,2,4-triazole derivatives as myoferlin inhibitors and their antitumor effects in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]

- 17. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 18. assaygenie.com [assaygenie.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. bitesizebio.com [bitesizebio.com]

- 22. researchgate.net [researchgate.net]

The Impact of Myoferlin Inhibitor 1 on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoferlin (MYOF) is a transmembrane protein belonging to the ferlin family, characterized by the presence of multiple C2 domains.[1] Initially identified for its role in muscle membrane repair, emerging evidence has highlighted its overexpression in various cancers, including breast, pancreatic, and colorectal cancer, where it is associated with poor prognosis.[2] Myoferlin's multifaceted role in cancer progression involves the regulation of key cellular processes such as cell proliferation, migration, invasion, and angiogenesis.[2] It exerts its influence by modulating critical signaling pathways, including those governed by receptor tyrosine kinases like EGFR and VEGFR, as well as the TGF-β signaling cascade and mitochondrial metabolism.[3][4][5] Consequently, the development of myoferlin inhibitors has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the effects of Myoferlin Inhibitor 1 on key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Quantitative Data on Myoferlin Inhibitors

The development of small molecule inhibitors targeting myoferlin has provided valuable tools to probe its function and assess its therapeutic potential. Two such inhibitors, WJ460 and YQ456, have demonstrated potent anti-cancer effects. The following tables summarize the key quantitative data associated with these inhibitors.

| Inhibitor | Cell Line | Assay Type | IC50 Value (nM) | Reference |

| WJ460 | MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | 43.37 | [2] |

| WJ460 | BT549 (Breast Cancer) | Transwell Invasion Assay | 36.40 | [2] |

| YQ456 | Colorectal Cancer Cells | Anti-Invasion Assay | 110 | [2] |

Table 1: Inhibitory Concentration (IC50) of Myoferlin Inhibitors in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for myoferlin inhibitors WJ460 and YQ456 in different cancer cell lines, indicating their potency in inhibiting cancer cell invasion.

| Inhibitor | Target | Assay Type | Kd Value (nM) | Reference |

| YQ456 | Myoferlin | Surface Plasmon Resonance | 37 | [2] |

Table 2: Binding Affinity (Kd) of Myoferlin Inhibitor YQ456. This table shows the dissociation constant (Kd) of YQ456 for myoferlin, quantifying the binding affinity between the inhibitor and its target protein.

Core Signaling Pathways Affected by Myoferlin Inhibition

Myoferlin acts as a critical regulator in several signaling pathways that are fundamental to cancer progression. Inhibition of myoferlin disrupts these pathways, leading to anti-tumor effects.

EGFR Signaling Pathway

Myoferlin plays a crucial role in the endocytosis and degradation of the Epidermal Growth Factor Receptor (EGFR).[6] By interacting with EGFR, myoferlin facilitates its internalization and subsequent degradation, thereby attenuating EGFR-mediated signaling.[6] Inhibition of myoferlin disrupts this process, leading to the accumulation of phosphorylated (active) EGFR at the cell surface and sustained downstream signaling through pathways like the Ras/Raf/MEK/ERK cascade.[3] This prolonged signaling can paradoxically induce oncogene-induced senescence in some contexts.[3]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR-2, is a cornerstone of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Myoferlin is essential for the stability and function of VEGFR-2.[4] It forms a complex with VEGFR-2, preventing its ubiquitination and subsequent proteasomal degradation.[4] By inhibiting myoferlin, VEGFR-2 becomes susceptible to degradation, leading to reduced VEGF-mediated signaling and a subsequent decrease in angiogenesis.[7]

TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. Depletion of myoferlin in breast cancer cells has been shown to reduce the secretion of endogenous TGF-β1.[3] This leads to a mesenchymal-to-epithelial transition (MET), reversing the invasive phenotype.[3] Inhibition of myoferlin can thus disrupt the autocrine TGF-β signaling loop that maintains the mesenchymal state of cancer cells.

Mitochondrial Function and Metabolism

Recent studies have implicated myoferlin in the regulation of mitochondrial dynamics and metabolism.[8][9][10] Myoferlin is localized to mitochondria-associated membranes and is involved in calcium signaling between the endoplasmic reticulum and mitochondria.[8][9] Inhibition of myoferlin can lead to mitochondrial fragmentation and a shift in cellular metabolism, potentially sensitizing cancer cells to metabolic stress.[10]

Experimental Protocols

Transwell Invasion Assay

This protocol is used to assess the effect of myoferlin inhibitors on the invasive capacity of cancer cells.

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing 10% FBS as a chemoattractant)

-

Myoferlin inhibitor (e.g., WJ460)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Cotton swabs

Procedure:

-

Coating of Transwell Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert. Incubate for 2-4 hours at 37°C to allow for gelation.

-

Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

-

Cell Seeding: Trypsinize and resuspend the serum-starved cells in serum-free medium containing the desired concentration of the myoferlin inhibitor or vehicle control (DMSO). Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Invasion: Add 600 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate. Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Staining and Quantification: After incubation, carefully remove the medium from the upper and lower chambers. Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes. Stain the cells with 0.5% Crystal Violet solution for 15 minutes. Gently wash the inserts with PBS.

-

Imaging and Analysis: Allow the inserts to air dry. Visualize and count the stained cells under a microscope. Capture images from multiple random fields and calculate the average number of invading cells per field.

Western Blotting for Phosphorylated EGFR

This protocol is designed to detect changes in the phosphorylation status of EGFR upon treatment with a myoferlin inhibitor.

Materials:

-

Cancer cells (e.g., A431)

-

Epidermal Growth Factor (EGF)

-

Myoferlin inhibitor

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the myoferlin inhibitor or vehicle control for the desired time. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total EGFR and the loading control, the membrane can be stripped using a stripping buffer and then re-probed with the respective primary antibodies.

Immunofluorescence Staining of Myoferlin and Mitochondria

This protocol allows for the visualization of the subcellular localization of myoferlin in relation to mitochondria.

Materials:

-

Cancer cells (e.g., Panc-1)

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-myoferlin, anti-TOM20 (mitochondrial marker)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

-

DAPI (nuclear stain)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Fixation: Wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-myoferlin and anti-TOM20) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a cocktail of corresponding fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto glass slides using mounting medium. Visualize the cells using a fluorescence or confocal microscope.

Conclusion

Myoferlin has emerged as a significant player in the progression of various cancers, primarily through its intricate involvement in key cellular signaling pathways. The development of myoferlin inhibitors, such as WJ460 and YQ456, has not only provided valuable chemical probes to dissect the complexities of myoferlin's function but also represents a promising avenue for novel anti-cancer therapies. By disrupting the signaling cascades of EGFR and VEGFR, modulating the tumor-promoting effects of TGF-β, and altering mitochondrial metabolism, myoferlin inhibitors can effectively impede cancer cell proliferation, migration, and angiogenesis. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting myoferlin in oncology. Further exploration into the nuanced mechanisms of myoferlin inhibition and the development of next-generation inhibitors will be crucial in translating these promising preclinical findings into effective clinical treatments.

References

- 1. MYOF myoferlin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Myoferlin regulates vascular endothelial growth factor receptor-2 stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Identification of myoferlin as a mitochondria-associated membranes component required for calcium signaling in PDAC cell lines | Semantic Scholar [semanticscholar.org]

- 10. Myoferlin Is a Yet Unknown Interactor of the Mitochondrial Dynamics’ Machinery in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Myoferlin Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Myoferlin, a protein implicated in crucial cellular functions such as membrane repair and vesicle trafficking, has emerged as a significant target in oncology.[1][2] Its overexpression is correlated with poor prognoses in various cancers, including breast, pancreatic, and colorectal cancer, by promoting tumor growth and metastasis.[1][2][3][4] This has spurred the development of small molecule inhibitors targeting myoferlin, with preliminary studies on compounds like WJ460 and YQ456 demonstrating promising anti-tumor activity. This guide synthesizes the current understanding of the efficacy of these pioneering myoferlin inhibitors, detailing their mechanisms of action, experimental validation, and the signaling pathways they modulate.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preliminary studies on myoferlin inhibitors, offering a comparative look at their potency and effects.

Table 1: In Vitro Efficacy of Myoferlin Inhibitors

| Inhibitor | Cancer Type | Cell Line(s) | Assay | IC50 Value | Reference |

| WJ460 | Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 nM | [5] |

| BT549 | Transwell Invasion | 36.40 nM | [5] | ||

| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 nM | [6] | |

| BxPC-3 | Cell Confluency | 48.44 nM | [6] | ||

| YQ456 | Colorectal Cancer | Not Specified | Anti-invasion | 110 nM | [4][7] |

| HJ445A | Gastric Cancer | MGC803 | Cell Proliferation | 0.16 µM | [8] |

| MKN45 | Cell Proliferation | 0.14 µM | [8] |

Table 2: Binding Affinity of Myoferlin Inhibitors

| Inhibitor | Target | Method | KD Value | Reference |

| YQ456 | Myoferlin | Biolayer Interferometry | 37 nM | [4][7] |

Mechanism of Action

Myoferlin inhibitors exert their anti-tumor effects through a multi-pronged approach, primarily by disrupting the normal functions of myoferlin in cancer cells. These inhibitors have been shown to:

-

Inhibit cell migration and growth: By directly targeting myoferlin, these inhibitors impede the cellular processes that drive cancer cell motility and proliferation.[5]

-

Induce cell cycle arrest, autophagy, and ferroptosis: Treatment with myoferlin inhibitors can trigger programmed cell death pathways, including G2/M phase arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells.[5]

-

Disrupt vesicle trafficking: Myoferlin plays a key role in vesicle trafficking, a process essential for cancer cell invasion and metastasis. The inhibitor YQ456 has been shown to interfere with the interaction between myoferlin and Ras-associated binding (Rab) proteins, thereby disrupting lysosomal degradation, exosome secretion, and mitochondrial dynamics.[4][7]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by myoferlin inhibition and a typical experimental workflow for evaluating these inhibitors.

Detailed Experimental Protocols

A comprehensive evaluation of myoferlin inhibitors involves a series of in vitro and in vivo experiments. Below are the methodologies for key assays cited in preliminary studies.

Cell Viability Assay

-

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Procedure:

-

Seed colorectal cancer cells (e.g., HCT116, LoVo) in 96-well plates at a density of 3 x 10³ cells per well.[4]

-

After cell adherence, incubate with various concentrations of the myoferlin inhibitor for 1 to 5 days.[4]

-

Assess cell viability using a standard method such as the MTT or MTS assay.

-

Calculate the IC50 value from the dose-response curve.

-

Transwell Invasion Assay

-

Objective: To assess the effect of the inhibitor on cancer cell invasion through an extracellular matrix.

-

Procedure:

-

Coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel.[9]

-

Resuspend cancer cells (e.g., MDA-MB-231, BT549) in serum-free medium containing different concentrations of the inhibitor.[10]

-

Seed 1 x 10⁵ cells into the upper chamber.[9] The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface with crystal violet.[9]

-

Count the number of invading cells under a microscope.

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., HCT116) into immunocompromised mice (e.g., nude mice) to establish tumors.[4]

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer the myoferlin inhibitor (e.g., YQ456) or a vehicle control to the respective groups. The route of administration can be intraperitoneal injection.[5]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

In Vivo Metastasis Model

-

Objective: To determine the effect of the inhibitor on the metastatic spread of cancer cells.

-

Procedure:

-

Inject cancer cells (e.g., MDA-MB-231) into the tail vein of immunocompromised mice to mimic metastasis.[5]

-

Treat the mice with the myoferlin inhibitor or a vehicle control.

-

Monitor the development of metastatic lesions in target organs (e.g., lungs) using imaging techniques or by histological analysis at the end of the study.[5][11]

-

Assess overall survival of the mice.[5]

-

References

- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Highly Potent and Selective MYOF Inhibitor with Improved Water Solubility for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Myoferlin in Angiogenesis and Vasculogenic Mimicry: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Myoferlin (MYOF), a member of the ferlin family of proteins, has emerged as a critical player in tumor progression, demonstrating significant involvement in both angiogenesis and vasculogenic mimicry (VM). Initially identified for its role in muscle cell membrane repair, myoferlin is now recognized as a key regulator of endothelial cell function and tumor cell plasticity. Its overexpression in various cancers correlates with poor prognosis, making it a compelling target for novel anti-cancer therapies. This in-depth technical guide synthesizes the current understanding of myoferlin's functions in tumor vascularization, providing researchers, scientists, and drug development professionals with a comprehensive resource on its core mechanisms, relevant quantitative data, detailed experimental protocols, and associated signaling pathways.

Myoferlin in Angiogenesis: Stabilizing VEGFR-2 and Promoting Endothelial Cell Function

Myoferlin is highly expressed in endothelial cells (ECs) and vascular tissues, where it plays a central role in vascular endothelial growth factor (VEGF) signaling, a cornerstone of angiogenesis.[1][2][3] The loss of myoferlin has been shown to impair VEGF-induced proliferation, migration, and nitric oxide release in ECs.[1][2][3]

The primary mechanism by which myoferlin promotes angiogenesis is through the stabilization of VEGF Receptor-2 (VEGFR-2), the main transducer of VEGF signals in endothelial cells.[1][2][3] Myoferlin forms a complex with dynamin-2 and VEGFR-2, which prevents the CBL-dependent polyubiquitination and subsequent proteasomal degradation of VEGFR-2.[1][2][3] This stabilization leads to increased surface expression and sustained activation of VEGFR-2 upon VEGF stimulation, thereby amplifying downstream signaling cascades that drive angiogenesis.[1] In cancer cells, myoferlin depletion has been shown to inhibit the secretion of VEGFA, further impacting tumor-associated angiogenesis.[4][5]

Quantitative Data on Myoferlin's Role in Angiogenesis

The following tables summarize key quantitative findings from studies investigating the impact of myoferlin on angiogenesis-related processes.

| Experimental Model | Parameter Measured | Effect of Myoferlin Knockdown/Deficiency | Quantitative Finding | Reference |

| Bovine Aortic Endothelial Cells (BAECs) & Human Umbilical Vein Endothelial Cells (HUVECs) | VEGFR-2 Protein Expression | Reduction | Up to 85% reduction in BAECs and 71% in HUVECs | [1][6] |

| Pancreatic Cancer Cells (BxPC-3) Xenograft (Chick Chorioallantoic Membrane - CAM) | Tumor Volume | Reduction | Significant decrease in tumor volume | [5] |

| Pancreatic Cancer Cells (BxPC-3) Xenograft (CAM) | Blood Vessel Density | Reduction | Marked absence of functional blood vessels | [5] |

| Clear-Cell Renal-Cell Carcinoma Cell Line (ACHN) | Cell Migration | Reduction | Significant reduction in migration | [2][7] |

| Clear-Cell Renal-Cell Carcinoma Cell Line (ACHN) | Cell Invasion | Reduction | Significant reduction in invasion | [2][7] |

| Breast Cancer Cells (MDA-MB-231) | Cell Migration Velocity | Reduction | Significant decrease | [8] |

| Breast Cancer Cells (MDA-MB-231) Xenograft | Tumor Morphology | Alteration | Smaller, more circular, and less invasive tumors | [8] |

Myoferlin in Vasculogenic Mimicry: A Driver of Tumor Cell Plasticity

Vasculogenic mimicry (VM) is a process whereby highly aggressive tumor cells form de novo vascular-like channels, independent of endothelial cells, to ensure blood supply. Myoferlin has been identified as a key promoter of VM, particularly in melanoma.[7][9]

Studies have shown a strong correlation between myoferlin overexpression and the presence of VM in invasive melanoma tissues.[7][9] Knockdown of myoferlin in melanoma cells significantly impairs their ability to form these tubular structures.[7][9] The underlying mechanism involves the downregulation of Matrix Metalloproteinase-2 (MMP-2), a key enzyme in extracellular matrix remodeling, and the induction of a mesenchymal-to-epithelial transition (MET).[4][7][9][10] This transition is characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and Twist1.[3][7][9]

Quantitative Data on Myoferlin's Role in Vasculogenic Mimicry

| Experimental Model | Parameter Measured | Correlation with High Myoferlin Expression | Quantitative Finding | Reference |

| Human Melanoma Tissues | Presence of VM structures | Positive Correlation | 11 of 22 samples with high MYOF expression showed VM, versus 3 of 30 with low MYOF expression (P = 0.001) | [11] |

| Human Melanoma Patients | Prognosis | Poor Prognosis | Elevated MYOF expression correlated with poor prognosis | [7][9] |

Signaling Pathways Involving Myoferlin in Angiogenesis and VM

Myoferlin's influence on angiogenesis and VM is mediated through its interaction with and modulation of key signaling pathways.

VEGF/VEGFR-2 Signaling Pathway in Angiogenesis

Myoferlin is a critical component of the VEGF/VEGFR-2 signaling axis in endothelial cells. Its stabilization of VEGFR-2 leads to enhanced downstream signaling.

Caption: Myoferlin stabilizes VEGFR-2 at the plasma membrane, enhancing downstream signaling for angiogenesis.

Myoferlin-Mediated Regulation of Vasculogenic Mimicry

In aggressive tumor cells, myoferlin promotes VM by influencing the expression of key proteins involved in extracellular matrix degradation and cell phenotype.

Caption: Myoferlin promotes vasculogenic mimicry by upregulating MMP-2 and inhibiting MET.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of myoferlin's role in angiogenesis and VM.

siRNA-mediated Knockdown of Myoferlin in Endothelial Cells (HUVECs)

This protocol describes the transient silencing of myoferlin expression in HUVECs using small interfering RNA (siRNA).

Caption: Workflow for siRNA-mediated knockdown of myoferlin in HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

Myoferlin-specific siRNA and scrambled control siRNA

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HUVECs in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Preparation of siRNA-Lipid Complexes:

-

For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

-

In a separate tube, dilute 30 pmol of myoferlin siRNA or control siRNA in 100 µL of Opti-MEM.

-

Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.

-

-

Transfection:

-

Aspirate the growth medium from the HUVECs and wash once with PBS.

-

Add 800 µL of Opti-MEM to each well.

-

Add the 200 µL of siRNA-lipid complex dropwise to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-transfection:

-

After the incubation period, add 1 mL of complete EGM-2 medium containing 2x the normal concentration of serum and growth factors.

-

The following day, replace the medium with fresh, complete EGM-2.

-

-

Analysis: Cells are typically ready for analysis (protein or RNA extraction, or use in functional assays) 48-72 hours post-transfection.

Western Blot Analysis for VEGFR-2 and Myoferlin

This protocol details the detection of VEGFR-2 and myoferlin protein levels in cell lysates.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-VEGFR-2, anti-myoferlin, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Matrigel Basement Membrane Matrix

-

96-well tissue culture plates

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell basal medium (EBM-2) with supplements

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Suspend endothelial cells (previously treated with siRNA or other compounds as required) in EBM-2 at a density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification:

-

Stain the cells with Calcein AM for 30 minutes.

-

Capture images using a fluorescence microscope.

-

Quantify tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software.

-

Vasculogenic Mimicry Assay on 3D Matrigel

This assay evaluates the capacity of tumor cells to form vascular-like networks.

Materials:

-

Matrigel Basement Membrane Matrix

-

96-well tissue culture plates

-

Tumor cells (e.g., melanoma cell line A375)

-

Serum-free culture medium

Procedure:

-

Plate Coating: Follow the same procedure as for the in vitro tube formation assay.

-

Cell Seeding: Suspend tumor cells in serum-free medium at a density of 5 x 10^4 cells/well. Add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C for 6-24 hours.

-

Analysis: Observe the formation of tube-like structures using a phase-contrast microscope. Quantify the networks formed.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study angiogenesis and tumor growth.[4][9]

Materials:

-

Fertilized chicken eggs

-

Sterile PBS

-

Small-gauge needle and scissors

-

Parafilm or sterile tape

-

Tumor cells suspended in Matrigel

Procedure:

-

Egg Preparation: Incubate fertilized eggs at 37.5°C with 60% humidity. On day 3, create a small window in the shell over the air sac.

-

Implantation: On day 10, place a sterile silicone ring on the CAM. Gently scrape the surface of the CAM within the ring and apply the tumor cell suspension (in Matrigel).

-

Incubation and Observation: Seal the window and return the egg to the incubator. Observe tumor growth and angiogenesis over the next 7-9 days.

-

Analysis: Excise the tumor and surrounding CAM. Analyze tumor volume and quantify blood vessel density by immunohistochemistry or by injecting India ink.

Conclusion and Future Directions

Myoferlin is unequivocally a key regulator of tumor vascularization through its dual roles in promoting endothelial cell-driven angiogenesis and tumor cell-based vasculogenic mimicry. Its mechanism of action, centered on the stabilization of VEGFR-2 and the modulation of MMPs and cell plasticity, presents a compelling rationale for its exploration as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of myoferlin and to devise strategies to inhibit its pro-tumorigenic activities. Future research should focus on the development of specific myoferlin inhibitors and their evaluation in preclinical cancer models, with the ultimate goal of translating these findings into novel and effective anti-cancer therapies.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Down-regulating Myoferlin inhibits the vasculogenic mimicry of melanoma via decreasing MMP-2 and inducing mesenchymal-to-epithelial transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Myoferlin gene silencing decreases Tie-2 expression in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Knockdown of Myoferlin Suppresses Migration and Invasion in Clear-Cell Renal-Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 8. Loss of Myoferlin Redirects Breast Cancer Cell Motility towards Collective Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Down‐regulating Myoferlin inhibits the vasculogenic mimicry of melanoma via decreasing MMP‐2 and inducing mesenchymal‐to‐epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Myoferlin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoferlin is a protein implicated in cancer cell migration, invasion, and angiogenesis, making it a compelling target for anti-cancer drug development. Myoferlin inhibitor 1, also identified in scientific literature as compound 6y , is a small molecule designed to target the myoferlin protein, thereby inhibiting its pro-metastatic functions. This document provides a detailed protocol for the laboratory synthesis of this compound, a summary of its key quantitative data, and a visual representation of its synthesis workflow and the targeted signaling pathway.

Introduction

Myoferlin (MYOF) is a member of the ferlin family of proteins, characterized by multiple C2 domains. It is overexpressed in various cancers, including pancreatic, breast, and colorectal cancer, where it plays a pivotal role in tumor progression and metastasis. Myoferlin is involved in crucial cellular processes such as vesicle trafficking, plasma membrane repair, and the regulation of receptor tyrosine kinases like VEGFR and EGFR. Its multifaceted role in promoting cancer cell motility and invasion has established it as a significant therapeutic target. This compound (compound 6y) has been shown to bind to the MYOF-C2D domain, exhibiting potent anti-invasion and anti-migration activities in pancreatic cancer cells.[1] It has been demonstrated to reverse the epithelial-mesenchymal transition (EMT) and inhibit the secretion of matrix metalloproteinases (MMPs), key processes in cancer metastasis.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(5-(3-carbamoylphenyl)-[2][3][4]triazol-1-yl)-N-(4-phenylbutyl)benzamide |

| Molecular Formula | C26H28N6O2 |

| Molecular Weight | 468.54 g/mol |

| CAS Number | 2366279-99-2 |

| Appearance | White solid |

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | IC50 / Kd | Reference |

| Binding Affinity (Kd) | MYOF-C2D protein | 0.094 µM | [1] |

| Anti-invasion | PANC-1 | 0.12 µM | [1] |

| Cytotoxicity | PANC-1 | 0.84 µM | [1] |

| Cytotoxicity | MIA PaCa-2 | 1.54 µM | [1] |

| Cytotoxicity | Capan-2 | 2.85 µM | [1] |

Experimental Protocols

The synthesis of this compound (compound 6y ) is a multi-step process. The following protocol is adapted from the supporting information of "Modification and Biological Evaluation of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer Metastasis through Targeting Myoferlin" by Gu, H., et al.

Synthesis of Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide

-

Materials:

-

3-(N-(4-phenylbutyl)carbamoyl)benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Procedure:

-

Dissolve 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-cyanobenzohydrazide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.

-

Synthesis of this compound (Compound 6y)

-

Materials:

-

Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide

-

Acetic acid

-

Ammonium (B1175870) acetate

-

-

Procedure:

-

To a solution of Intermediate 1 (1.0 eq) in glacial acetic acid, add ammonium acetate (10 eq).

-

Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure this compound as a white solid.

-

Table 3: Synthesis Reaction Data

| Step | Product | Starting Material | Yield (%) |

| 1 | Intermediate 1 | 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid | ~75-85% |

| 2 | This compound | Intermediate 1 | ~60-70% |

Mandatory Visualization

Synthesis Workflow of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-to-Lead Medicinal Chemistry Publications in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of Myoferlin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoferlin (MYOF) is a transmembrane protein belonging to the ferlin family, characterized by multiple C2 domains.[1][2][3] It plays a crucial role in various cellular processes, including plasma membrane repair, vesicle trafficking, endocytosis, and signal transduction.[1][4][5] Emerging evidence has implicated the overexpression of Myoferlin in the progression of several cancers, such as breast, pancreatic, and colorectal cancer.[1][2][6] Its involvement in promoting tumor growth, metastasis, and angiogenesis has positioned Myoferlin as an attractive therapeutic target for cancer treatment.[4][7][8]

Myoferlin has been shown to influence key signaling pathways involved in cancer progression. It can stabilize and regulate the activity of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), thereby impacting downstream signaling cascades that control cell proliferation, migration, and invasion.[7][9][10] Given its multifaceted role in cancer pathology, the development of small molecule inhibitors targeting Myoferlin, such as "Myoferlin inhibitor 1," holds significant promise for novel anti-cancer therapies.

These application notes provide a detailed protocol for a cell-based assay to evaluate the activity of a putative Myoferlin inhibitor. The primary assay described is the Transwell invasion assay, which is a robust and widely accepted method for assessing the invasive capacity of cancer cells in vitro.[11][12] This assay mimics the physiological barrier of the extracellular matrix (ECM) that cancer cells must degrade and traverse during metastasis. By quantifying the inhibition of cancer cell invasion in the presence of "this compound," researchers can effectively determine its potency and cellular efficacy.

Principle of the Assay

The Transwell invasion assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a porous polycarbonate membrane.[11] The membrane is coated with a layer of Matrigel®, a reconstituted basement membrane matrix, which serves as an artificial extracellular matrix.[12] Cancer cells, pre-treated with "this compound" or a vehicle control, are seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), which stimulates cell migration and invasion.[12]

Over a specific incubation period, invasive cells will degrade the Matrigel® layer and migrate through the pores of the membrane towards the chemoattractant in the lower chamber. Non-invasive cells remain in the upper chamber. At the end of the experiment, the non-invasive cells are removed from the top of the membrane. The cells that have successfully invaded to the lower surface of the membrane are then fixed, stained, and quantified. The inhibitory activity of "this compound" is determined by comparing the number of invaded cells in the treated groups to the vehicle-treated control group.

Signaling Pathway of Myoferlin in Cancer Progression

Caption: Myoferlin signaling pathway in cancer.

Experimental Workflow

Caption: Transwell invasion assay workflow.

Materials and Reagents

-

Cell Lines: A highly invasive cancer cell line with known Myoferlin expression (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer).

-

This compound: Stock solution of known concentration.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Serum-Free Medium: Basal medium without FBS.

-

Chemoattractant: Cell culture medium with 10% or 20% FBS.

-

Transwell Inserts: 24-well plate format with 8.0 µm pore size polycarbonate membranes.

-

Matrigel® Basement Membrane Matrix: Growth factor reduced.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

Fixation Solution: 4% Paraformaldehyde in PBS.

-

Staining Solution: 0.1% Crystal Violet in 20% methanol.

-

Extraction Solution: 10% Acetic Acid.

-

Cotton Swabs.

-

Inverted Microscope with a camera.

-

Multi-well plate reader (optional, for colorimetric quantification).

-

CO2 Incubator: 37°C, 5% CO2.

Experimental Protocol

1. Preparation of Matrigel®-Coated Inserts

a. Thaw Matrigel® on ice overnight in a 4°C refrigerator. b. Dilute Matrigel® to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. c. Add 50-100 µL of the diluted Matrigel® solution to the center of each Transwell insert. d. Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.

2. Cell Preparation

a. Culture the selected cancer cell line to 70-80% confluency. b. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells. c. On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. d. Perform a cell viability count (e.g., using Trypan Blue) to ensure >95% viability.

3. Treatment with this compound

a. Prepare serial dilutions of "this compound" in serum-free medium at 2X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO in serum-free medium). b. In a separate tube, mix equal volumes of the cell suspension and the 2X inhibitor/vehicle solutions. c. Incubate the cell-inhibitor mixtures at 37°C for 30-60 minutes.

4. Cell Seeding and Invasion

a. Rehydrate the Matrigel®-coated inserts by adding 200 µL of warm, serum-free medium to the upper chamber and incubate for 30 minutes at 37°C. Carefully remove the medium. b. Add 500-750 µL of the chemoattractant medium (containing 10-20% FBS) to the lower chamber of the 24-well plate. c. Seed 200 µL of the pre-treated cell suspension (containing 1 x 10^5 cells) into the upper chamber of each insert. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.

5. Staining and Quantification of Invaded Cells

a. After incubation, carefully remove the inserts from the plate. b. Using a cotton swab, gently remove the non-invading cells and the Matrigel® from the upper surface of the membrane. c. Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature. d. Wash the inserts twice with PBS. e. Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 30 minutes. f. Gently wash the inserts with water to remove excess stain and allow them to air dry. g. Using an inverted microscope, capture images from at least five random fields of view for each insert. h. Count the number of stained, invaded cells per field.

6. Data Analysis

a. Calculate the average number of invaded cells per field for each experimental condition. b. Normalize the data to the vehicle control group, which is set to 100% invasion. c. Calculate the percentage of invasion inhibition using the following formula: % Inhibition = (1 - (Number of invaded cells in treated group / Number of invaded cells in control group)) * 100 d. For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell invasion) using non-linear regression analysis.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Invasion

| Treatment Group | Concentration (µM) | Average Invaded Cells per Field (± SD) | % Invasion (Relative to Control) | % Inhibition |

| Vehicle Control (0.1% DMSO) | 0 | 250 ± 15 | 100 | 0 |

| This compound | 0.1 | 205 ± 12 | 82 | 18 |

| This compound | 1 | 130 ± 10 | 52 | 48 |

| This compound | 10 | 45 ± 5 | 18 | 82 |

| This compound | 100 | 10 ± 3 | 4 | 96 |

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | Myoferlin Expression | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | High | 1.2 |

| Panc-1 | Pancreatic Cancer | High | 2.5 |

| HCT116 | Colorectal Cancer | Moderate | 5.8 |

| MCF-7 | Breast Cancer | Low | > 100 |

Troubleshooting and Considerations

-

Low Invasion in Control Group: Optimize the incubation time, chemoattractant concentration, or initial cell seeding density. Ensure the Matrigel® layer is not too thick.

-

High Background Staining: Ensure complete removal of non-invading cells from the top of the membrane. Wash thoroughly after staining.

-

Cell Clumping: Ensure a single-cell suspension is achieved before seeding.

-

Inhibitor Cytotoxicity: It is crucial to perform a parallel cell viability assay (e.g., MTS or MTT assay) to ensure that the observed inhibition of invasion is not due to general cytotoxicity of the compound at the tested concentrations.

-

Specificity of Inhibition: To confirm that the inhibitor's effect is mediated through Myoferlin, consider performing the assay in Myoferlin-knockdown or knockout cell lines as a control. The inhibitor should have a significantly reduced effect in these cells.

By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of "this compound" on cancer cell invasion, providing valuable insights into its potential as a novel anti-cancer therapeutic agent.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]